17(18)-EpETE - 131339-23-6

17(18)-EpETE

Catalog Number: EVT-1230792
CAS Number: 131339-23-6
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
17(18)-EpETE is an EpETE obtained by formal epoxidation of the 17,18-double bond of all-cis-5,8,11,14,17-icosapentaenoic acid. It has a role as a metabolite. It derives from an all-cis-5,8,11,14,17-icosapentaenoic acid. It is a conjugate acid of a 17,18-EETeTr(1-).
17(18)-Epete, also known as 17, 18-eetetr, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 17(18)-epete is considered to be an eicosanoid lipid molecule. 17(18)-Epete is considered to be a practically insoluble (in water) and relatively neutral molecule. 17(18)-Epete has been detected in multiple biofluids, such as blood and urine. Within the cell, 17(18)-epete is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 17(18)-Epete can be biosynthesized from all-cis-5, 8, 11, 14, 17-icosapentaenoic acid.
Overview

17(18)-EpETE, or 17(18)-epoxy-5,8,11,14-eicosatetraenoic acid, is a bioactive lipid compound derived from arachidonic acid. It is classified as an epoxide fatty acid and is known for its involvement in various physiological processes, including inflammation and cellular signaling. The compound is primarily sourced from biological membranes, particularly in the context of oxidative stress and enzymatic reactions.

Synthesis Analysis

Methods

The synthesis of 17(18)-EpETE can be achieved through several methods:

  1. Enzymatic Synthesis: This method involves the action of lipoxygenases on arachidonic acid, leading to the formation of epoxides. Specific lipoxygenases are responsible for catalyzing the conversion of arachidonic acid into various epoxy derivatives, including 17(18)-EpETE.
  2. Chemical Synthesis: Chemical methods may involve the use of epoxidation reactions where arachidonic acid is treated with peracids or other oxidizing agents to yield the epoxide form.
  3. Isolation from Biological Sources: 17(18)-EpETE can also be isolated from biological tissues where it is naturally produced during lipid metabolism under oxidative conditions.

Technical Details

The enzymatic pathway typically involves the oxidation of arachidonic acid by lipoxygenase enzymes, which introduces an epoxide group at the 17 and 18 positions of the fatty acid chain. This process is sensitive to various factors including substrate concentration, enzyme specificity, and environmental conditions.

Molecular Structure Analysis

Structure

The molecular structure of 17(18)-EpETE consists of a long hydrocarbon chain with four double bonds and an epoxide functional group. The presence of the epoxide group significantly alters its reactivity compared to non-epoxidized fatty acids.

Data

  • Molecular Formula: C20H30O3
  • Molecular Weight: 330.45 g/mol
  • Structural Characteristics: The compound features a cyclic ether (epoxide) which contributes to its unique chemical properties and biological activities.
Chemical Reactions Analysis

Reactions

17(18)-EpETE participates in several chemical reactions due to its reactive epoxide group:

  1. Nucleophilic Attack: The epoxide can undergo nucleophilic attack by water or other nucleophiles, leading to the formation of diols.
  2. Hydrolysis: In aqueous environments, 17(18)-EpETE can hydrolyze to yield dihydroxy fatty acids.
  3. Rearrangement Reactions: Under certain conditions, it may also rearrange to form other bioactive lipids.

Technical Details

The reactivity of 17(18)-EpETE is influenced by factors such as pH, temperature, and the presence of catalysts or enzymes that can facilitate these transformations.

Mechanism of Action

Process

The mechanism by which 17(18)-EpETE exerts its biological effects involves several pathways:

  1. Signal Transduction: It acts as a signaling molecule that can modulate various cellular processes including inflammation and apoptosis.
  2. Interaction with Receptors: The compound may interact with specific receptors on cell membranes, influencing cellular responses such as gene expression and enzyme activity.

Data

Studies have shown that 17(18)-EpETE can activate pathways related to cell survival and inflammatory responses, highlighting its role in pathophysiological conditions like cardiovascular diseases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored under inert atmosphere conditions.
  • Reactivity: Highly reactive due to the presence of the epoxide group; can participate in various chemical transformations.

Relevant Data or Analyses

Physical characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized 17(18)-EpETE.

Applications

Scientific Uses

  1. Research in Inflammation: Due to its role as a signaling molecule, 17(18)-EpETE is studied for its potential therapeutic effects in inflammatory diseases.
  2. Pharmacological Studies: It serves as a model compound for understanding lipid metabolism and developing drugs targeting lipid-mediated pathways.
  3. Biochemical Assays: Used in assays to study lipid interactions within cellular membranes and their effects on membrane fluidity and function.
Introduction to 17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE)

17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is an epoxy fatty acid metabolite derived from the ω3 polyunsaturated fatty acid (PUFA) eicosapentaenoic acid (EPA). This lipid mediator belongs to the epoxygenated metabolites of EPA (EEQs), characterized by an epoxide group bridging carbons 17 and 18. Emerging as a potent bioactive compound, 17(18)-EpETE exhibits significant anti-allergic and anti-inflammatory properties, positioning it as a crucial modulator in inflammatory pathways and immune responses. Its generation occurs endogenously through cytochrome P450 (CYP)-mediated epoxidation of EPA and exogenously via specific bacterial enzymatic processes. The stereochemical configuration of the epoxide ring critically determines its biological activity, with the 17(S),18(R) enantiomer demonstrating potent anti-inflammatory effects, unlike its 17(R),18(S) counterpart. Research highlights its therapeutic potential in inflammatory and allergic conditions, including contact hypersensitivity, food allergy, and dermatitis, primarily through mechanisms involving neutrophil suppression and mast cell stabilization [1] [4] [5].

Table 1: Fundamental Characteristics of 17(18)-EpETE

PropertyDetail
Systematic Name(5Z,8Z,11Z,14Z)-16-(3-Ethyl-2-oxiranyl)-5,8,11,14-hexadecatetraenoic acid
Synonyms17,18-EEQ; 17,18-EpETE; 17,18-Epoxyeicosatetraenoic acid
Molecular FormulaC₂₀H₃₀O₃
Molecular Weight318.5 g/mol
CAS Registry Number131339-23-6
Primary Biological RoleAnti-inflammatory and anti-allergic lipid mediator

Chemical Structure and Stereochemical Properties

17(18)-EpETE possesses a 20-carbon chain structure featuring four cis double bonds at positions 5–6, 8–9, 11–12, and 14–15, and a highly reactive epoxide ring between carbons 17 and 18. This epoxide group introduces a chiral center, resulting in two enantiomeric forms: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE. The spatial orientation of oxygen atoms within the epoxide ring critically influences the molecule's biological activity. Research demonstrates that the 17(S),18(R) enantiomer exhibits potent anti-inflammatory and anti-allergic effects, while the 17(R),18(S) enantiomer is largely inactive in these pathways. This stereospecificity arises from differential interactions with cellular receptors, particularly G protein-coupled receptor 40 (GPR40). The 17(S),18(R) configuration enables optimal binding to GPR40, triggering downstream signaling cascades that suppress neutrophil activation. In contrast, the 17(R),18(S) enantiomer shows preferential activity in vascular smooth muscle relaxation, highlighting how epoxide chirality dictates functional specificity [1] [3] [7].

Biosynthetic Pathways and Precursor Metabolism

Cytochrome P450-Mediated Epoxidation of Eicosapentaenoic Acid (EPA)

In mammals, 17(18)-EpETE is primarily synthesized through the CYP epoxygenase pathway. EPA (C20:5 ω3) serves as the direct precursor, undergoing regio- and stereoselective epoxidation catalyzed by cytochrome P450 enzymes, predominantly the CYP2C and CYP2J subfamilies. This enzymatic conversion involves the insertion of a single oxygen atom from molecular oxygen (O₂) across the double bond at carbon 17–18 of EPA, forming the epoxide bridge. Human CYP enzymes typically produce a racemic mixture of 17(18)-EpETE enantiomers [17(S),18(R) and 17(R),18(S)], limiting the yield of the bioactive 17(S),18(R) form. The expression and activity of specific CYP isoforms are tissue-dependent, with significant generation observed in the intestinal epithelium, liver, and vascular endothelium. Dietary ω3 PUFAs, particularly α-linolenic acid (ALA) from sources like linseed oil, are metabolized to EPA through elongation and desaturation, subsequently increasing the substrate pool for 17(18)-EpETE synthesis. Lipidomic analyses confirm elevated 17(18)-EpETE levels in the gut of mice fed ALA-rich diets, correlating with protection against allergic inflammation [1] [2] [5].

Bacterial Enzymatic Synthesis (e.g., Bacillus megaterium CYP BM-3)

Bacterial cytochrome P450 enzymes offer a stereoselective alternative for 17(18)-EpETE production. CYP BM-3 (P450 BM-3) from Bacillus megaterium catalyzes the epoxidation of EPA with remarkable enantioselectivity, yielding >99% enantiomeric excess of the bioactive 17(S),18(R)-EpETE. This bacterial enzyme functions as a fusion protein comprising CYP and NADPH-P450 reductase domains, enabling efficient electron transfer and catalytic turnover without requiring mammalian redox partners. The regioselectivity of CYP BM-3 favors ω3-terminal epoxidation (C17–18) over other potential sites (e.g., C14–15). This specificity, combined with high catalytic efficiency (kₘ ≈ 10–20 µM), positions bacterial enzymatic synthesis as a promising strategy for scalable production of therapeutically relevant 17(S),18(R)-EpETE. The bacterial system circumvents the racemic limitations of mammalian CYP epoxidation, providing a biologically active enantiomer that effectively suppresses contact hypersensitivity and neutrophil migration in vivo [1].

Table 2: Biosynthetic Pathways of 17(18)-EpETE

PathwayEnzyme SourceSubstrateProduct StereochemistryKey Features
Mammalian CYP EpoxidationCYP2C, CYP2J subfamiliesEPARacemic mixture [17(S),18(R) and 17(R),18(S)]Tissue-specific expression (intestine, liver); dependent on NADPH-cytochrome P450 reductase
Bacterial EpoxidationCYP BM-3 (B. megaterium)EPA>99% 17(S),18(R)-EpETEFusion enzyme with integrated reductase domain; high regioselectivity and enantioselectivity

Endogenous Roles in Lipid Mediator Networks

Within the lipid mediator network, 17(18)-EpETE functions as a specialized pro-resolving mediator (SPM) that actively terminates inflammatory processes. It is part of a broader class of ω3 PUFA-derived mediators, including resolvins (E-series from EPA), protectins, and maresins (D-series from DHA). Unlike classical eicosanoids derived from arachidonic acid (e.g., prostaglandins, leukotrienes), which often drive pro-inflammatory responses, 17(18)-EpETE exerts counter-regulatory effects by inhibiting neutrophil chemotaxis, pseudopod formation, and transendothelial migration. Its generation is upregulated during the resolution phase of inflammation, particularly in mucosal tissues like the gastrointestinal tract and skin. Lipidomic profiling reveals that 17(18)-EpETE is a major EPA metabolite in the intestinal lamina propria, where it dampens mast cell degranulation and prevents allergic diarrhea without affecting IgE production. This positions 17(18)-EpETE within a metabolic axis where dietary ω3 PUFAs (ALA/EPA) → CYP-derived epoxides → GPR40 signaling collectively promote inflammatory homeostasis. Its actions complement other SPMs by targeting distinct cell types (neutrophils, mast cells) through specific receptors, highlighting the complexity of lipid mediator networks in immune regulation [2] [4] [5].

Table 3: Functional Relationships of 17(18)-EpETE in Lipid Mediator Networks

RoleMechanism of ActionBiological OutcomeInteraction with Other Mediators
Neutrophil SuppressionBinds GPR40 → inhibits Rac GTPase → suppresses pseudopod formationReduced neutrophil infiltration into inflamed skin; amelioration of contact hypersensitivitySynergizes with resolvins (e.g., RvE1) in resolving inflammation
Mast Cell StabilizationInhibits IgE-independent degranulationPrevention of allergic diarrhea in food allergy modelsCounteracts LTB₄ (neutrophil chemoattractant)
Epithelial ProtectionEnhances barrier function through undefined receptorsReduced vascular leakage in dermatitisOpposes CRTH2-mediated PGD₂ effects on inflammation

Properties

CAS Number

131339-23-6

Product Name

17(18)-EpETE

IUPAC Name

(5E,8E,11E,14E)-16-(3-ethyloxiran-2-yl)hexadeca-5,8,11,14-tetraenoic acid

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3+,8-6+,11-9+,14-12+

InChI Key

GPQVVJQEBXAKBJ-IXEYAUFLSA-N

SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Synonyms

17,18-EETeTr
17,18-EpETE
17,18-epoxy-5,8,11,14-eicosatetraenoic acid
17,18-epoxyeicosatetraenoic acid

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O

Isomeric SMILES

CCC1C(O1)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.